molecular formula C10H10ClN5O B278315 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide

3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide

Cat. No.: B278315
M. Wt: 251.67 g/mol
InChI Key: VEPYSLIAUBCBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is a chemical compound with the molecular formula C11H12ClN5O. It is known for its unique structure, which includes a benzamide group substituted with a chloro group and a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-ethyl-2H-tetrazole-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chloro group and benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide
  • 3-chloro-N-(2-ethyl-2H-tetrazol-5-yl)-4-methylbenzamide
  • 3-chloro-N-(2-ethyl-2H-tetrazol-5-yl)aniline

Uniqueness

3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is unique due to the presence of both a chloro group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H10ClN5O

Molecular Weight

251.67 g/mol

IUPAC Name

3-chloro-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H10ClN5O/c1-2-16-14-10(13-15-16)12-9(17)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,12,14,17)

InChI Key

VEPYSLIAUBCBCS-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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